Bervastatin
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Overview
Description
Bervastatin is a small molecule drug that functions as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. This compound was initially developed by Merck Serono SA and has been investigated for its potential to treat hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Preparation Methods
The synthesis of Bervastatin involves several steps. One of the synthetic routes includes the heating of 2-hydroxyacetophenone with cyclopentanone and pyrrolidine in toluene to form 3,4-dihydrospiro[1-benzopyran-2(2H),1’-cyclopentan]-4-one. This intermediate undergoes a 1,2-addition reaction with 4-fluorophenylmagnesium bromide, followed by dehydration with p-toluenesulfonic acid to yield 4-(4-fluorophenyl)spiro[1-benzopyran-2(2H),1’-cyclopentane]. The final steps involve a Vilsmeier reaction and the addition of the dianion of ethyl acetoacetate, followed by stereospecific reduction with diethylmethoxyborane and sodium borohydride to produce this compound .
Chemical Reactions Analysis
Bervastatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring. Common reagents used in these reactions include p-toluenesulfonic acid, 4-fluorophenylmagnesium bromide, and diethylmethoxyborane.
Scientific Research Applications
Chemistry: Used as a model compound in the study of HMG-CoA reductase inhibitors.
Biology: Investigated for its effects on cholesterol biosynthesis and its potential to modulate lipid metabolism.
Medicine: Explored as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases.
Industry: Potential applications in the development of cholesterol-lowering drugs and other pharmaceuticals.
Mechanism of Action
Bervastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of mevalonic acid, a precursor to cholesterol, thereby lowering cholesterol levels in the blood. This mechanism involves the competitive inhibition of the HMG-CoA reductase enzyme, preventing the conversion of HMG-CoA to mevalonate .
Comparison with Similar Compounds
Bervastatin is part of the statin class of drugs, which includes other compounds such as:
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin While all these compounds function as HMG-CoA reductase inhibitors, this compound is unique in its specific molecular structure and the particular synthetic route used for its production. This uniqueness can influence its pharmacokinetic properties and therapeutic efficacy .
Properties
CAS No. |
132017-01-7 |
---|---|
Molecular Formula |
C28H31FO5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1 |
InChI Key |
ZADJRRFMOOACHL-WQICJITCSA-N |
SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Isomeric SMILES |
CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Synonyms |
Bervastatin |
Origin of Product |
United States |
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